molecular formula C13H15N3O4 B2450205 3,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide CAS No. 1207003-56-2

3,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B2450205
CAS No.: 1207003-56-2
M. Wt: 277.28
InChI Key: ONBXPETYBJGTSD-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a synthetic small molecule designed for advanced pharmacological research, integrating a privileged 1,2,4-oxadiazole heterocycle with a 3,4-dimethoxybenzamide motif. The 1,2,4-oxadiazole ring is a versatile scaffold in medicinal chemistry, renowned for its metabolic stability and ability to serve as a bioisostere for esters and amides, which enhances the drug-like properties of its derivatives . This specific molecular architecture makes the compound a valuable chemical tool for investigating novel therapeutic pathways, particularly in oncology and infectious disease. The structural framework of this compound is characteristic of inhibitors targeting key enzyme families such as kinases and histone deacetylases (HDACs) . Researchers can utilize this benzamide-oxadiazole hybrid to probe the structure-activity relationships (SAR) of small molecule inhibitors, with the 3-methyl-1,2,4-oxadiazole unit potentially contributing to target binding affinity and the dimethoxyphenyl group offering a platform for strategic molecular diversification . Its potential mechanism of action may involve enzyme inhibition or receptor modulation, disrupting critical disease-related pathways in proliferative or infectious models . This compound is supplied exclusively for research applications, including but not limited to: use as a primary scaffold in hit-to-lead optimization campaigns; as a chemical probe for validating new biological targets in high-throughput screens; and in mechanistic studies to elucidate the role of oxadiazole-containing compounds in cellular systems . It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-8-15-12(20-16-8)7-14-13(17)9-4-5-10(18-2)11(6-9)19-3/h4-6H,7H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBXPETYBJGTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 3,4-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 3-methyl-1,2,4-oxadiazole-5-ylmethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,4-Dimethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in inflammatory or cancer pathways.

    Modulation of Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzamide: Lacks the oxadiazole moiety but shares the methoxy-substituted benzamide core.

    3-Methyl-1,2,4-oxadiazole-5-ylmethylamine: Contains the oxadiazole ring but lacks the benzamide structure.

    3,4-Dimethoxyphenethylamine: Similar methoxy substitution pattern but different core structure.

Uniqueness

3,4-Dimethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is unique due to the combination of the benzamide core with the oxadiazole moiety, which imparts distinct chemical and biological properties

Biological Activity

3,4-Dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structural features of this compound, including the methoxy groups and the oxadiazole moiety, contribute to its reactivity and interaction with various biological targets.

Chemical Structure

The molecular formula of this compound is C18H19N3O4C_{18}H_{19}N_{3}O_{4} with a molecular weight of approximately 339.35 g/mol. The structure features a benzamide backbone with methoxy substituents and an oxadiazole ring, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that compounds containing oxadiazole rings often exhibit anticancer properties. For instance, studies have shown that derivatives of oxadiazole can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways. The mechanism of action may involve modulation of signaling pathways such as NF-κB and PI3K/Akt, which are crucial in cancer biology.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. The presence of methoxy groups enhances its ability to interact with enzymes involved in inflammatory processes. This suggests potential applications in treating conditions characterized by chronic inflammation .

The precise mechanism by which this compound exerts its biological effects involves:

  • Interaction with Enzymes : The compound may inhibit specific enzymes that play roles in inflammatory responses and cancer progression.
  • Receptor Binding : It could bind to receptors that modulate cellular signaling pathways related to inflammation and tumor growth .

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with similar structures:

Compound NameStructureNotable Features
3,5-Dimethoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamideStructureShares the oxadiazole moiety but differs in substitution pattern.
4-(3-Methyl-1,2,4-Oxadiazol-5-Yl)Benzoic AcidStructureContains the oxadiazole ring but lacks methoxy groups.

The combination of methoxy groups and the oxadiazole ring in this compound imparts distinct chemical properties that enhance its biological activity compared to similar compounds.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Anticancer Activity : A study evaluated a series of oxadiazole derivatives for their cytotoxic effects on various cancer cell lines. Results indicated that specific substitutions significantly enhanced their potency against breast and colon cancer cells .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of methoxy-substituted oxadiazoles. The findings demonstrated significant inhibition of pro-inflammatory cytokines in vitro .

Q & A

Q. Table 1: Representative Synthetic Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
Oxadiazole formationAcetamidoxime + DCC, THF, reflux78>95%
Benzamide couplingTEA, DCM, 0°C8598%

Which spectroscopic and crystallographic methods are used for structural characterization?

Basic Question
Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the oxadiazole methyl group appears as a singlet at δ 2.5 ppm, while the benzamide methoxy protons resonate at δ 3.8–3.9 ppm .
  • X-ray Crystallography : SHELX programs refine crystal structures. A reported analogue, (S)-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)methanone, was resolved using SHELXL, showing planar oxadiazole and benzamide moieties with a dihedral angle of 12.5° .

Q. Table 2: Key Crystallographic Data

ParameterValue
Space groupP2₁2₁2₁
R-factor0.032
Dihedral angle12.5°

What are the primary biological targets and associated assay methodologies?

Basic Question
Answer:
The compound exhibits activity against enzymes and receptors, notably orexin receptors and kinases.

  • Orexin Receptor Antagonism : Radioligand binding assays (³H-orexin A) in HEK293 cells transfected with OX₁/OX₂ receptors show IC₅₀ values of 0.8–1.2 nM .
  • Kinase Inhibition : Screening against RET kinase using fluorescence polarization assays reveals moderate inhibition (IC₅₀ = 15.6 µM) .

Q. Table 3: Biological Activity Profile

TargetAssay TypeIC₅₀/EC₅₀
Orexin Receptor OX₂Radioligand binding0.8 nM
RET KinaseFluorescence polarization15.6 µM

How can structure-activity relationship (SAR) studies guide the optimization of pharmacokinetic properties?

Advanced Question
Answer:
SAR studies focus on substituent effects:

  • Methoxy Groups : Removing 3,4-dimethoxy substituents reduces orexin receptor binding by 10-fold, highlighting their role in hydrophobic interactions .
  • Oxadiazole Methyl : Replacing the 3-methyl group with bulkier substituents (e.g., ethyl) decreases solubility but improves metabolic stability in microsomal assays .

Q. Table 4: Substituent Effects on Solubility and Activity

SubstituentSolubility (µg/mL)OX₂ IC₅₀ (nM)
3,4-Dimethoxy12.50.8
4-Methoxy18.33.2
Unsubstituted25.015.4

What strategies resolve contradictions in reported bioactivity data across studies?

Advanced Question
Answer:
Discrepancies in IC₅₀ values often arise from assay conditions or compound purity.

  • Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) and internal controls (e.g., staurosporine for kinase inhibition) .
  • Purity Verification : HPLC-MS (≥95% purity) and counterion analysis (e.g., hydrochloride vs. free base) mitigate batch variability .

What computational approaches elucidate interaction mechanisms with biological targets?

Advanced Question
Answer:

  • Molecular Docking : AutoDock Vina predicts binding poses of the benzamide group in the OX₂ receptor hydrophobic pocket, with π-π stacking between dimethoxy phenyl and Tyr³¹⁸ .
  • Molecular Dynamics (MD) : GROMACS simulations (100 ns) reveal stable hydrogen bonds between the oxadiazole nitrogen and His³⁴⁵ residue in RET kinase .

How do regiochemical challenges in oxadiazole synthesis affect yield and purity?

Advanced Question
Answer:
Regiochemical control during oxadiazole formation is critical.

  • Cyclization Side Reactions : Competing 1,3,4-oxadiazole formation is minimized using POCl₃ as a cyclizing agent instead of H₂SO₄, improving regioselectivity to >95% .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) removes regioisomeric byproducts, achieving >98% purity .

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